molecular formula C10H12N2O3 B1295151 4-(2-Nitrophenyl)morpholine CAS No. 5320-98-9

4-(2-Nitrophenyl)morpholine

Cat. No.: B1295151
CAS No.: 5320-98-9
M. Wt: 208.21 g/mol
InChI Key: WABXKOMDIQWGKF-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)morpholine is an organic compound with the molecular formula C10H12N2O3. It is a derivative of morpholine, where the morpholine ring is substituted with a 2-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrophenyl)morpholine typically involves the reaction of morpholine with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitrophenyl)morpholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 4-(2-Aminophenyl)morpholine.

    Substitution: 4-(2-Methoxyphenyl)morpholine.

    Oxidation: this compound N-oxide.

Scientific Research Applications

4-(2-Nitrophenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)morpholine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Uniqueness: 4-(2-Nitrophenyl)morpholine is unique due to the presence of the nitro group at the 2-position of the phenyl ring, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making the compound versatile for different applications. Additionally, the morpholine ring enhances the compound’s solubility and stability, making it suitable for use in various environments .

Properties

IUPAC Name

4-(2-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-12(14)10-4-2-1-3-9(10)11-5-7-15-8-6-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABXKOMDIQWGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201264
Record name Morpholine, 4-(o-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5320-98-9
Record name 4-(2-Nitrophenyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5320-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(o-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005320989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5320-98-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70160
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine, 4-(o-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Fluoronitrobenzene (5 g) and morpholine (7.2 g) were dissolved in ethanol (50 ml) and refluxed for 2 hr, before the ethanol was removed in vacuo. The resulting slurry was dissolved in ethyl acetate (30 ml) and washed with water (20 ml), dried over magnesium sulphate (2 g), and the solvent removed in vacuo to yield the title compound as an orange solid (7.3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to General Procedure B, a mixture of 2-nitro chlorobenzene (79 mg, 0.50 mmol), morpholine (52 μL, 0.60 mmol), NaOt-Bu (67 mg, 0.70 mmol), Pd2(dba)3.CHCl3 (10 mg, 0.01 mmol) and 12f (0.4 mL of 0.05 M solution in PhMe) in PhMe (2.5 mL) was heated, cooled and filtered. Evaporation of the solvent under reduced pressure and column chromatography of the pre-adsorbed crude material (40% Et2O in hexane, silica gel) gave 52d (45 mg, 43%) as a yellow oil. 1H NMR (300 MHz, CDCl3) δ 7.79 (d, 1H, J=8.1 Hz), 7.52-7.47 (m, 1H), 7.15 (d, 1H, J=8.3 Hz), 7.10-7.06 (m, 1H), 3.85-3.83 (m, 4H), 3.07-3.04 (m, 4H); 13C NMR (75.5 MHz, CDCl3) δ 145.8, 143.7, 133.5, 125.9, 122.3, 120.9, 66.8, 52.1.
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
52 μL
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 mL
Type
catalyst
Reaction Step Two
Name
Yield
43%

Synthesis routes and methods III

Procedure details

A solution of Pd2(dba)3 [92 mg, 0.1 mmol (4.6 mg, 0.005 mmol, 2 mol % Pd per reaction)], ligand 1 (see FIG. 1) [168 mg, 0.4 mmol (8.4 mg, 0.02 mmol, 4 mol % per reaction)] and NaOt-Bu [40 mg, 0.4 mmol (2 mg, 0.02 mmol, 4 mol % per reaction)] were stirred in 10 mL DME (anhy). After 10 minutes, 0.5 mL of the solution was added via syringe to a test tube containing (under an Argon atmosphere) K3PO4 (148 mg, 0.7 mmol), 2-chloronitrobenzene (79 mg, 0.5 mmol), and morpholine (52 μL, 0.6 mmol). The test tube was capped (with a proper cap-no rubber septa) and heated at 100° C. for 18 hours. The reaction mixture was allowed to cool to r.t., diluted with ether and dodecane was added as an internal standard. The reaction mixture was purified by preparatory TLC (EtOAc/hexanes as the eluent) to yield 10 mg of the desired product (which was used for calibration with the internal standard). The GC yield was calculated to be 38%.
[Compound]
Name
ligand 1
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
92 mg
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
148 mg
Type
reactant
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Quantity
79 mg
Type
reactant
Reaction Step Three
Quantity
52 μL
Type
reactant
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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